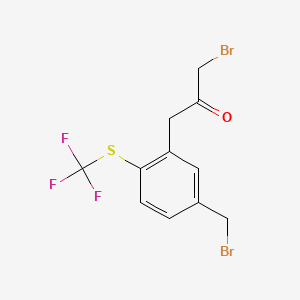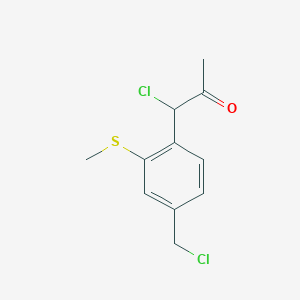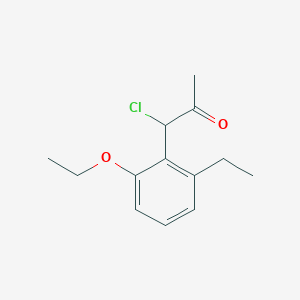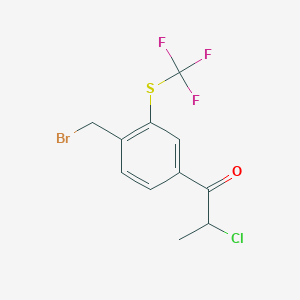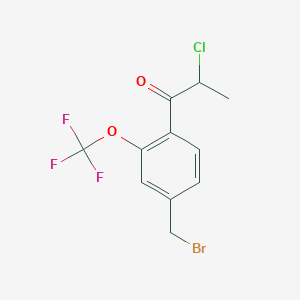![molecular formula C13H25ClN2O2 B14040922 endo-3-Amino-9-Boc-9-azabicyclo[3.3.1]nonane HCl](/img/structure/B14040922.png)
endo-3-Amino-9-Boc-9-azabicyclo[3.3.1]nonane HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TERT-BUTYL (3-ENDO)-3-AMINO-9-AZABICYCLO[3.3.1]NONANE-9-CARBOXYLATE HCL is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique bicyclic structure, which includes a tert-butyl group, an amino group, and a carboxylate group. The hydrochloride (HCL) form enhances its solubility in aqueous solutions, making it more versatile for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL (3-ENDO)-3-AMINO-9-AZABICYCLO[3.3.1]NONANE-9-CARBOXYLATE HCL typically involves multiple steps, starting from simpler organic molecules. One common method involves the hydroboration of 9-borabicyclo[3.3.1]nonane (9-BBN), followed by amination and subsequent protection of the amino group with a tert-butyl group . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency and quality in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
TERT-BUTYL (3-ENDO)-3-AMINO-9-AZABICYCLO[3.3.1]NONANE-9-CARBOXYLATE HCL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for different applications.
Applications De Recherche Scientifique
TERT-BUTYL (3-ENDO)-3-AMINO-9-AZABICYCLO[3.3.1]NONANE-9-CARBOXYLATE HCL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it useful for studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of TERT-BUTYL (3-ENDO)-3-AMINO-9-AZABICYCLO[3.3.1]NONANE-9-CARBOXYLATE HCL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the bicyclic structure provides a rigid framework that can interact with enzymes and receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
TERT-BUTYL ENDO-3-(METHYLAMINO)-9-AZABICYCLO[3.3.1]NONANE-9-CARBOXYLATE: This compound has a similar bicyclic structure but includes a methylamino group instead of an amino group.
TERT-BUTYL EXO-3-HYDROXY-9-AZABICYCLO[3.3.1]NONANE-9-CARBOXYLATE: This compound features a hydroxy group, providing different chemical properties and reactivity.
Uniqueness
The unique combination of the tert-butyl group, amino group, and carboxylate group in TERT-BUTYL (3-ENDO)-3-AMINO-9-AZABICYCLO[3.3.1]NONANE-9-CARBOXYLATE HCL gives it distinct chemical and physical properties. These features make it particularly valuable for applications requiring specific interactions with biological molecules and precise control over chemical reactivity.
Propriétés
Formule moléculaire |
C13H25ClN2O2 |
|---|---|
Poids moléculaire |
276.80 g/mol |
Nom IUPAC |
tert-butyl (1S,5R)-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-10-5-4-6-11(15)8-9(14)7-10;/h9-11H,4-8,14H2,1-3H3;1H/t9?,10-,11+; |
Clé InChI |
XHBSVDJXXPEPAK-VVJOLFOZSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1[C@@H]2CCC[C@H]1CC(C2)N.Cl |
SMILES canonique |
CC(C)(C)OC(=O)N1C2CCCC1CC(C2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


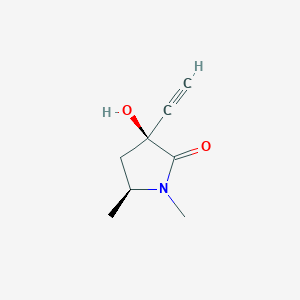
![3-(6-Bromo-4-chloro-1H-benzo[d][1,2,3]triazol-1-yl)phenol](/img/structure/B14040842.png)

![Tert-butyl 2-(7-oxo-3-oxa-9-azabicyclo[3.3.1]nonan-9-yl)acetate](/img/structure/B14040847.png)
![1H-Pyrazolo[3,4-c]pyridine-4-carbonitrile](/img/structure/B14040853.png)
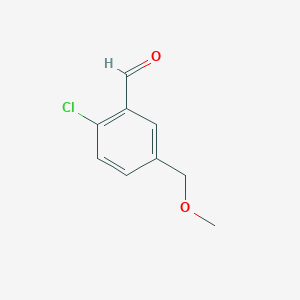
![carbanide;cobalt(3+);3-[2,7,18-tris(2-amino-2-oxoethyl)-3,13-bis(3-amino-3-oxopropyl)-17-[3-[2-[[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-methylidene-oxido-λ5-phosphanyl]oxypropylamino]-3-oxopropyl]-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanamide](/img/structure/B14040858.png)
